Asterredione
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Overview
Description
Asterredione is a natural product found in Cylindropuntia versicolor with data available.
Scientific Research Applications
Synthesis of Asterredione
The first total synthesis of this compound was achieved through a five-step linear process, culminating in a 21.5% overall yield. The critical phase involved forming the 2-quaternary 1,3-cyclopentenedione skeleton, a foundational structure of this compound, utilizing a Darzens/ring-expansion strategy. This synthesis pathway was validated by X-ray crystallography, ensuring the accuracy of the this compound structure produced (Sinan Gai, Qing Zhang, & Xiangdong Hu, 2014).
Biological Activity and Derivatives
Research on Aspergillus terreus led to the isolation of this compound among other compounds from the rhizosphere of Opuntia versicolor. This work not only identified novel compounds but also explored their cytotoxic activities against several cancer cell lines, providing insights into their potential therapeutic applications. The study suggested a biosynthetic pathway for this compound, enhancing our understanding of its natural synthesis and highlighting its moderate cytotoxicity, which could be relevant in cancer research (E. Wijeratne et al., 2003).
Properties
Molecular Formula |
C24H18N2O5 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
methyl 1,3-bis(1H-indol-3-yl)-4-methoxy-2,5-dioxocyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H18N2O5/c1-30-20-19(15-11-25-17-9-5-3-7-13(15)17)21(27)24(22(20)28,23(29)31-2)16-12-26-18-10-6-4-8-14(16)18/h3-12,25-26H,1-2H3 |
InChI Key |
XMAWYJWBFIGONN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(C1=O)(C2=CNC3=CC=CC=C32)C(=O)OC)C4=CNC5=CC=CC=C54 |
Synonyms |
asterredione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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